7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds. The reaction proceeds through the formation of intermediate pyrazole derivatives, which then react with formamide, formic acid, and triethyl orthoformate to yield the desired triazolopyrimidine compound . The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance reaction efficiency and yield . This method is eco-friendly and reduces reaction times significantly.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as:
- 7-alkyloxy-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine
- 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
What sets 7-(2,4-dichlorophenyl)-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine apart is its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the 2,4-dichlorophenyl group enhances its binding affinity to certain molecular targets, making it a potent candidate for drug development .
Properties
Molecular Formula |
C17H12Cl2N4 |
---|---|
Molecular Weight |
343.2 g/mol |
IUPAC Name |
7-(2,4-dichlorophenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H12Cl2N4/c18-12-6-7-13(14(19)8-12)16-9-15(11-4-2-1-3-5-11)22-17-20-10-21-23(16)17/h1-10,16H,(H,20,21,22) |
InChI Key |
UHRPEROKXVXBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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